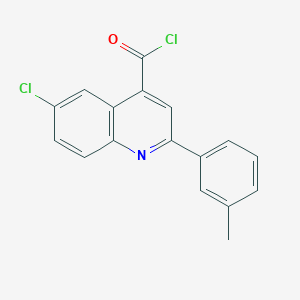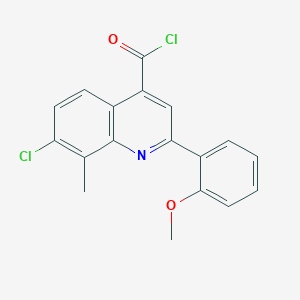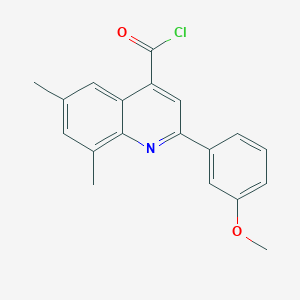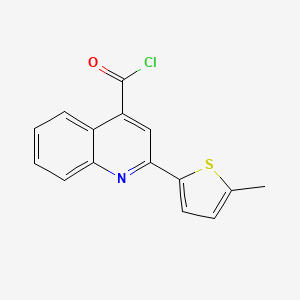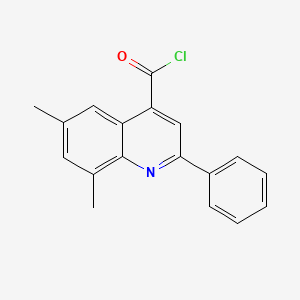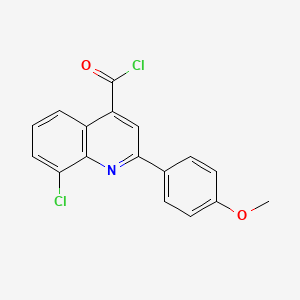
8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Studies and Compound Formation
Crystallography and Molecular Interactions
The compound has been analyzed in crystallographic studies, revealing specific angles and interactions between various molecular components, such as the quinoline ring system and methoxyphenyl ring. Such studies provide insights into molecular conformations and potential applications in designing compounds with desired properties (Loh et al., 2010).
Reactions and Synthesis of Derivatives
The compound's potential in synthetic chemistry is highlighted through its involvement in various reactions to form novel derivatives. For example, its transformations during reactions with phosphoryl chloride have been studied, leading to products with unique molecular structures. Such studies underline the compound's versatility and potential as a building block in synthetic chemistry (Stringer et al., 1984; Stringer et al., 1985).
Material Science and Chemical Properties
Polymer Synthesis and Characterization
The compound is used in the synthesis of polymers, highlighting its importance in material science. For instance, its role in the synthesis and characterization of copolymers, along with the analysis of their thermal and antimicrobial properties, showcases its utility in developing materials with specific functionalities (Patel et al., 2005).
Structural and Optical Analysis
The compound's involvement in the formation of complex structures, like the tautomers of (E)-N-7-chloro-4-(2-methoxycinnamolyhydrazinyl)quinoline, demonstrates its relevance in detailed structural analysis. Furthermore, studies on the optical properties of related compounds, such as aluminum and zinc quinolates, provide insights into their potential applications in fields like photonics and electronics (De Souza et al., 2013; Barberis & Mikroyannidis, 2006).
Pharmacology and Bioactive Compound Synthesis
- Synthesis of Bioactive Compounds: While steering clear of drug use and dosage information, it's noteworthy that the compound has been used in the synthesis of bioactive compounds. For instance, its role in the synthesis of quinoxaline sulfonamides with antibacterial activity showcases its potential in the pharmaceutical sector (Alavi et al., 2017).
Eigenschaften
IUPAC Name |
8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-11-7-5-10(6-8-11)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCIVTXUFNHEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



